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1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine
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Overview
Description
1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethyl-1H-pyrazole with an amine source under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while substitution could introduce various functional groups into the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine has been investigated for its anticancer properties. Studies have shown that derivatives of pyrazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to pyrazole scaffolds have demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and HepG2 (liver cancer) cell lines .
Mechanisms of Action
The mechanisms by which these compounds exert their anticancer effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cancer progression.
- Modulation of autophagy pathways .
Data Table: Anticancer Activity of Pyrazole Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 | 0.28 | Apoptosis induction |
Compound B | HepG2 | 0.74 | CDK2 inhibition |
Compound C | HL60 | 25.2 | Go/G1 phase arrest |
Agricultural Applications
Herbicide Development
The compound has also been explored for its potential as an herbicide. Research indicates that pyrazole derivatives can inhibit the growth of certain weeds by disrupting their metabolic pathways. The structure-activity relationship studies have identified specific substitutions on the pyrazole ring that enhance herbicidal activity .
Case Study: Herbicidal Efficacy
A study conducted on a series of 1,2,5-trimethylpyrazole derivatives showed promising results against common agricultural weeds. The most effective compound exhibited a 90% reduction in weed biomass at a concentration of 200 g/ha .
Materials Science
Synthesis of Functional Materials
this compound has been utilized in the synthesis of novel materials with potential applications in electronics and photonics. Its ability to form coordination complexes with transition metals makes it a suitable candidate for developing conductive polymers and sensors .
Data Table: Properties of Pyrazole-Based Materials
Material Type | Application | Key Properties |
---|---|---|
Conductive Polymer | Electronics | High electrical conductivity |
Sensor | Chemical detection | Selectivity for specific analytes |
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-5-amine
- 1,2,4-Trimethyl-1H-pyrazol-3(2H)-one
- 1,5-Dimethyl-1H-pyrazol-3(2H)-thione
Uniqueness
1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications.
Biological Activity
1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine is a pyrazole derivative that has garnered attention in the scientific community for its potential biological activities. This compound is primarily investigated for its antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
The compound has the following chemical structure:
- Chemical Formula : C₇H₁₀N₂
- Molecular Weight : 134.17 g/mol
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to specific biological effects. The detailed mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with receptors that mediate cell signaling and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study reported that this compound showed effective inhibition against bacteria such as E. coli and Staphylococcus aureus.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in various in vitro and in vivo models. In a study involving carrageenan-induced paw edema in rats, the compound demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin.
Treatment Group | Edema Reduction (%) |
---|---|
Control | 0 |
Indomethacin (10 mg/kg) | 75 |
This compound (50 mg/kg) | 70 |
This data indicates the compound's potential as an anti-inflammatory agent .
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines such as H146 and A549.
Cell Line | IC50 (µM) |
---|---|
H146 | 15 |
A549 | 20 |
The induction of apoptosis was confirmed by increased cleavage of PARP and caspase-3 proteins in treated cells .
Case Study 1: Antimicrobial Efficacy
A research team synthesized a series of pyrazole derivatives including this compound and tested their antimicrobial efficacy against clinical isolates. The results showed that the compound exhibited superior activity against multi-drug resistant strains compared to conventional antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In a detailed study on anti-inflammatory mechanisms, researchers utilized a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The treatment with this compound resulted in significant downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.
Properties
Molecular Formula |
C6H11N3 |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1,2,5-trimethylpyrazol-3-imine |
InChI |
InChI=1S/C6H11N3/c1-5-4-6(7)9(3)8(5)2/h4,7H,1-3H3 |
InChI Key |
HEASUPWZZWRQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=N)N(N1C)C |
Origin of Product |
United States |
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